molecular formula C19H18Cl2N2O2 B299934 3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

Número de catálogo B299934
Peso molecular: 377.3 g/mol
Clave InChI: GYZJCEQKRMONMJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, ischemia, and epilepsy.

Mecanismo De Acción

DPCPX is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays an important role in the regulation of neuronal activity. The adenosine A1 receptor is primarily located in the brain and is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. DPCPX binds to the adenosine A1 receptor and blocks the binding of adenosine, leading to a reduction in the inhibitory effects of adenosine on neuronal activity.
Biochemical and Physiological Effects:
DPCPX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a major excitatory neurotransmitter, in the brain. It has also been shown to increase the release of dopamine, a neurotransmitter that plays an important role in motor function. In addition, DPCPX has been shown to reduce the production of reactive oxygen species, which are implicated in the pathogenesis of various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DPCPX has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for specific targeting of this receptor. It is also a potent antagonist, which allows for effective inhibition of the receptor. However, DPCPX has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its duration of action.

Direcciones Futuras

There are several future directions for research on DPCPX. One area of research is the development of more potent and selective antagonists of the adenosine A1 receptor. Another area of research is the investigation of the potential therapeutic applications of DPCPX in other diseases, such as Alzheimer's disease and Huntington's disease. Finally, the development of new delivery methods for DPCPX, such as nanoparticles or liposomes, may improve its solubility and duration of action.

Métodos De Síntesis

The synthesis of DPCPX was first reported by Daly and colleagues in 1983. The method involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(1-piperidinylcarbonyl)aniline in the presence of a base, such as triethylamine or pyridine. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, under reflux conditions. The resulting product is then purified by column chromatography to obtain pure DPCPX.

Aplicaciones Científicas De Investigación

DPCPX has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, where it reduces the loss of dopaminergic neurons and improves motor function. DPCPX has also been shown to have neuroprotective effects in animal models of ischemia, where it reduces the infarct size and improves neurological function. In addition, DPCPX has been shown to have anticonvulsant effects in animal models of epilepsy, where it reduces the frequency and severity of seizures.

Propiedades

Nombre del producto

3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

Fórmula molecular

C19H18Cl2N2O2

Peso molecular

377.3 g/mol

Nombre IUPAC

3,4-dichloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H18Cl2N2O2/c20-15-9-8-13(12-16(15)21)18(24)22-17-7-3-2-6-14(17)19(25)23-10-4-1-5-11-23/h2-3,6-9,12H,1,4-5,10-11H2,(H,22,24)

Clave InChI

GYZJCEQKRMONMJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl

SMILES canónico

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.